Propionamide, N-2-pyridyl-
Description
Contextualization within Pyridyl Amide Chemistry
Pyridyl amides are a significant class of organic compounds characterized by a pyridine (B92270) ring linked to an amide group. This structural motif is a cornerstone in various areas of chemical research, from medicinal chemistry to materials science. The nitrogen atom in the pyridine ring can act as a ligand for metal coordination, while the amide group can participate in hydrogen bonding and other non-covalent interactions. uzh.ch This dual functionality makes pyridyl amides versatile building blocks for constructing complex molecular architectures.
N-2-Pyridylpropionamide, specifically, is a mono-substituted amide of propanoic acid and 2-aminopyridine (B139424). wikipedia.org Its chemistry is deeply rooted in the fundamental reactions of these components. For instance, it can be synthesized through the amidation of carboxylic acids and amines. mdpi.com The presence of the 2-pyridyl group has been shown to significantly influence the reactivity and stability of the amide linkage, a key area of study in the field. nih.gov
Overview of Structural Diversity in N-2-Pyridylpropionamide Analogs and Derivatives
The core structure of N-2-pyridylpropionamide allows for extensive modification, leading to a wide array of analogs and derivatives. This structural diversity is a key driver of research in this area, as even minor changes to the molecule can have a profound impact on its properties.
One area of exploration is the substitution on the pyridine ring. The introduction of different functional groups can alter the electronic properties of the ring and its coordination behavior. nih.gov For example, disubstitution at the 2,6- or 3,5-positions of the pyridine core has been a focus in the development of selective enzyme inhibitors. nih.gov
Another avenue for creating diversity lies in modifying the propionamide (B166681) side chain. The synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines demonstrates a method to introduce different functionalities. mdpi.com Furthermore, the development of N-acylative kinetic resolution techniques allows for the synthesis of chiral derivatives, which is crucial for applications in asymmetric catalysis. acs.org
The following table provides a glimpse into the structural variations within pyridyl amides:
| Compound Name | Key Structural Feature | Research Focus |
| N-(2-pyridyl)propionamide | Core structure with propionyl group | Fundamental reactivity and coordination chemistry |
| 2,2-dimethyl-N-(pyridin-4-yl)-propionamide | Pivaloyl group instead of propionyl, 4-pyridyl isomer | Crystal structure and physical properties sigmaaldrich.comsigmaaldrich.com |
| 2,2-dimethyl-N-(pyridin-3-yl)propanamide | Pivaloyl group, 3-pyridyl isomer | Crystal structure and intermolecular interactions researchgate.net |
| N,N',N''-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide | Multiple pyridyl amide units on a central benzene (B151609) ring | Supramolecular chemistry and coordination polymers uzh.ch |
| N-(pyridin-2-yl)benzamides | Benzoyl group instead of propionyl | Catalytic synthesis methods mdpi.com |
Historical Trajectories and Current Landscape of Pyridyl Amide Research
The study of pyridyl amides has evolved significantly over the years. Early research often focused on fundamental synthesis and characterization. More recently, the field has expanded to explore their applications in more complex systems.
A significant historical development was the exploration of pyridyl amides as ligands in coordination chemistry. The ability of the pyridine nitrogen to bind to metal ions has led to the synthesis of a vast number of metal complexes with diverse structures and catalytic activities. acs.org The coordination chemistry of related ligands like 2,2′:6′,2′′-terpyridine highlights the rich potential of pyridyl-based structures. rsc.org
Current research is characterized by a drive towards more sophisticated applications. There is a strong focus on the development of pyridyl amide-based catalysts for a variety of organic transformations. mdpi.comacs.org For instance, pyridinyl amide ion pairs are being investigated as highly active Lewis base organocatalysts. acs.org Another active area is the synthesis of functional materials, such as coordination polymers and metal-organic frameworks (MOFs), where pyridyl amides act as building blocks. uzh.chmdpi.com The chemodivergent synthesis of N-(pyridin-2-yl)amides and other heterocyclic structures from common starting materials showcases the ongoing innovation in synthetic methodologies. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGZZKDVNPMJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159641 | |
| Record name | Propionamide, N-2-pyridyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13606-94-5 | |
| Record name | N-2-Pyridinylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13606-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionamide, N-2-pyridyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013606945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionamide, N-2-pyridyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Pyridylpropionamide and Its Derivatives
Classical and Established Synthetic Routes
The traditional synthesis of N-2-pyridylpropionamide primarily relies on well-established acylation, amidation, and condensation reactions. These methods form the foundation of pyridyl amide synthesis.
Acylation and Amidation Strategies
Acylation of 2-aminopyridine (B139424) with a suitable propionylating agent is a direct and common method for synthesizing N-2-pyridylpropionamide. This typically involves the reaction of 2-aminopyridine with propionyl chloride or propionic anhydride (B1165640). The reaction between 2-aminopyridine and propionyl chloride is a classic example of N-acylation. orgsyn.org In a similar vein, amidation involves the direct coupling of a carboxylic acid with an amine, often facilitated by a coupling agent to form the amide bond. nih.gov
A documented synthesis route for Propiram fumarate (B1241708), a derivative of N-2-pyridylpropionamide, involves the acylation of 1-methyl-2-(1-piperidinyl)ethylamine with propionyl chloride in ether to yield the corresponding propionamide (B166681) intermediate. lookchem.com This highlights the practical application of acylation in creating more complex molecules based on the N-pyridylpropionamide core. Another approach involves the reaction of heterocyclic ketene (B1206846) aminals with propionyl chloride, which can lead to N-acylated products. tandfonline.com
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| 2-Aminopyridine, Propionyl chloride | Triethylamine, Dichloromethane | N-2-Pyridylpropionamide | 84% | orgsyn.org |
| 1-Methyl-2-(1-piperidinyl)ethylamine, Propionyl chloride | Ether | N-(1-Methyl-2-piperidinoethyl)propionamide | Not specified | lookchem.com |
Condensation Reactions in Pyridyl Amide Formation
Condensation reactions are fundamental to the formation of amides, where a carboxylic acid and an amine combine with the elimination of a small molecule, typically water. unizin.orglibretexts.orglabxchange.orgmonash.edu The synthesis of N-2-pyridylpropionamide can be achieved through the condensation of propionic acid and 2-aminopyridine. This reaction is often catalyzed by an acid and driven to completion by the removal of water. unizin.org While direct condensation is a straightforward concept, the synthesis of Propiram fumarate demonstrates a more complex condensation strategy where N-[1-methyl-2-(1-piperidinyl)ethyl]-N-(2-pyridyl)amine is heated with propionic anhydride. lookchem.com This illustrates the use of an anhydride to drive the acylation of the secondary amine.
Advanced and Stereoselective Synthesis Approaches
Modern synthetic chemistry has seen the development of more sophisticated methods that allow for greater control over the stereochemical outcome of reactions, as well as the efficient assembly of complex molecules.
Enantioselective and Diastereoselective Pathways
The synthesis of chiral pyridyl amides has been a subject of significant research. Diastereoselective methylation of chiral pyridyl amide enolates has been described, yielding products with moderate diastereoisomeric excesses. rsc.org Furthermore, a strategy for the stereoselective synthesis of C-N atropisomeric amides, which are important in medicinal chemistry, has been developed based on intramolecular acyl transfer. whiterose.ac.uk This method has been used to prepare 44 different C-N atropisomeric amides, many in high yield and with high atropselectivity. whiterose.ac.uk
Visible light-promoted photoredox catalysis has enabled the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, providing a route to unnatural α-amino acid derivatives with excellent diastereoselectivity. nih.gov While not directly producing N-2-pyridylpropionamide, these advanced stereoselective methods showcase the potential for creating chiral derivatives. nih.govnih.govrsc.orgrsc.orgmdpi.com
| Method | Key Features | Application | Reference |
| Diastereoselective methylation | Uses chiral pyridyl amide enolates | Synthesis of chiral pyridyl amides | rsc.org |
| Intramolecular acyl transfer | Creates C-N atropisomeric amides | Synthesis of atropisomeric amides | whiterose.ac.uk |
| Photoredox catalysis | Stereoselective C-radical addition | Synthesis of unnatural α-amino acids | nih.gov |
Multicomponent Reaction Development
Multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step by combining three or more reactants. nih.govnih.govcaltech.edu The Ugi four-component reaction (U-4CR), for instance, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov This strategy is highly modular and atom-economical. An efficient and highly diastereoselective Ugi three-component reaction (U-3CR) has been developed for the synthesis of pipecolic amides. vu.nl While a direct MCR for N-2-pyridylpropionamide is not explicitly detailed, the principles of MCRs are applicable for the rapid generation of diverse libraries of related amide structures. d-nb.inforesearchgate.net
Ligand-Promoted and Catalytic Synthetic Transformations
The use of ligands and catalysts has revolutionized amide synthesis, allowing for milder reaction conditions and broader substrate scopes. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines are extensively used for C-H bond functionalization. rsc.org A chemodivergent synthesis allows for the creation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under mild, metal-free conditions promoted by I2 and TBHP. rsc.org
Copper(I) chloride has been used as a catalyst for the synthesis of pyridyl amides from 2-aminopyridine and terminal alkynes. researchgate.net Furthermore, ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes has been developed using a transient directing group strategy, showcasing advanced catalytic approaches to functionalize molecules that could be precursors to N-2-pyridylpropionamide derivatives. rsc.org
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern synthetic chemistry, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov The synthesis of N-2-pyridylpropionamide often involves the formation of the amide bond or the construction of the pyridyl-nitrogen bond through cross-coupling reactions. Catalysts based on palladium, copper, and other transition metals are frequently employed due to their efficiency and functional group tolerance. nih.govmdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a primary method for forming the N-aryl bond between 2-aminopyridine and a propionyl source. These reactions typically involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can significantly influence the reaction's efficiency and scope. For instance, bulky, electron-rich phosphine ligands often promote the reductive elimination step, leading to higher yields of the desired amide.
Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide an alternative, cost-effective method for the N-arylation of amides. While historically requiring harsh reaction conditions, modern advancements have led to the development of milder protocols, often employing ligands such as 1,10-phenanthroline (B135089) or diamines to facilitate the coupling at lower temperatures.
Another significant approach involves the annulation of N-aryl-2-aminopyridines with various coupling partners. nih.gov For example, Li's research group developed a Pd(II)-catalyzed synthesis of N-(2-pyridyl)indole frameworks by reacting N-aryl-2-aminopyridines with internal alkynes. nih.gov This highlights the versatility of the N-(2-pyridyl)amino moiety as a directing group in more complex transformations. nih.govnih.gov
| Catalyst System | Coupling Partners | Reaction Type | Key Features | Reference |
| Pd(OAc)₂ / Ligand | 2-Aminopyridine + Propionyl Halide/Anhydride | Buchwald-Hartwig Amination | Mild conditions, high functional group tolerance. Ligand choice is critical for yield. | eie.gr |
| CuI / Ligand | 2-Aminopyridine + Propionic Acid Derivative | Ullmann Condensation | Cost-effective metal catalyst. Modern protocols use ligands for milder conditions. | nih.gov |
| Pd(MeCN)₂Cl₂ / CuCl₂ | N-aryl-2-aminopyridines + Internal Alkynes | Annulation / Cyclization | Forms complex heterocyclic structures like N-(2-pyridyl)indoles. | nih.gov |
| Rh(III) Catalyst | N-aryl-2-aminopyridines + Acrylates | Annulation | Effective for synthesizing N-(2-pyridyl)quinolones. | nih.gov |
Directed C-H Activation in Propionamide Synthesis
Directed C-H activation has emerged as a powerful strategy for the regioselective functionalization of otherwise inert C-H bonds. dmaiti.comresearchgate.net In the context of N-2-pyridylpropionamide, the pyridine (B92270) ring serves as an excellent directing group, facilitating the activation of C-H bonds at specific positions within the propionamide backbone via the formation of a stable cyclometalated intermediate. nih.govrutgers.edu This approach allows for the introduction of various functional groups with high precision and atom economy. nih.gov
Palladium is the most extensively used metal for these transformations. researchgate.netnih.gov The pyridyl nitrogen coordinates to the palladium center, directing the catalyst to a specific C-H bond, typically forming a stable five- or six-membered palladacycle intermediate. nih.govnih.gov This is followed by reaction with a coupling partner, such as an aryl halide or an alkene, to form a new C-C or C-heteroatom bond.
For instance, the β-C(sp³)–H bonds of the propionamide chain can be selectively arylated. Daugulis and others have developed methods for the Pd-catalyzed arylation of C(sp³)–H bonds using directing groups like 8-aminoquinoline (B160924) (AQ) or picolinamide. rsc.org A similar strategy applies to the N-2-pyridyl group. These reactions often utilize an oxidant to regenerate the active Pd(II) catalyst. nih.govrsc.org The development of monodentate directing groups has further expanded the scope of these reactions, overcoming previous limitations. nih.gov
Recent advancements have also focused on enantioselective C-H activation, allowing for the synthesis of chiral β-functionalized propionamides. rsc.org This is typically achieved by employing a chiral ligand, such as a mono-protected amino acid (MPAA) or a chiral phosphoric acid, in conjunction with the palladium catalyst. rsc.orgbeilstein-journals.org
| Reaction Type | Catalyst/Directing Group | Functionalized Position | Key Findings | Reference |
| C(sp³)–H Arylation | Pd(OAc)₂ / Pyridyl Group | β-position of propionamide | The pyridyl group directs the selective arylation of the aliphatic chain. | nih.gov |
| Enantioselective C(sp³)–H Arylation | Pd(II) / Chiral Ligand (e.g., BINOL-derived) | β-position of propionamide | Produces chiral β,β-diaryl carboxylic acid derivatives with moderate to good enantioselectivity. | rsc.org |
| Intramolecular C(sp³)–H Amidation | Pd(II) / Chiral Ligand (e.g., F₂-BINOL) | β-position of propionamide | Enables the synthesis of chiral β-lactams. | rsc.org |
| C(sp³)–H Alkenylation | Ru(II) / Pyridyl Group | γ,δ-unsaturated amides | Reaction of 2,2-disubstituted propanamides yielded products in moderate to good yields. | chemrxiv.org |
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is crucial for maximizing yield, minimizing waste, and ensuring the economic viability and scalability of a synthetic process. gbtec.com For the synthesis of N-2-pyridylpropionamide, this involves the systematic evaluation of parameters such as the catalyst, base, solvent, temperature, and reaction time. researchgate.net
In transition metal-catalyzed reactions, the choice of catalyst and ligand is paramount. Screening different metal precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphines, N-heterocyclic carbenes) can dramatically impact reaction outcomes. For instance, in a direct amidation reaction, the yield could be increased from 3% in the absence of a catalyst to 80% with the optimal catalyst-base combination. researchgate.net
The selection of the base and solvent is also critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used, but organic bases such as DBU or sodium hydride (NaH) can sometimes provide superior results, leading to yields as high as 80%. researchgate.net The solvent can influence reactant solubility, catalyst stability, and reaction rate. While traditional organic solvents like toluene, dioxane, or DMF are common, there is a growing trend towards using greener solvents or even solvent-free conditions to improve process efficiency and environmental footprint. researchgate.net
Process efficiency can be further enhanced by moving from batch to continuous flow synthesis. Flow chemistry offers several advantages, including improved heat and mass transfer, better reaction control, enhanced safety, and the potential for easier scale-up. nih.gov A photochemical deoxygenative alkylation of amides, for example, was successfully scaled to a 10 mmol scale with good yield (64%) using a continuous flow protocol, demonstrating the robustness and scalability of such methods. nih.gov
| Parameter | Variables Screened | Effect on Reaction | Example Outcome | Reference |
| Catalyst | None, Various Pd/Fe catalysts | Yield, Reaction Rate | Yield increased from 3% (no catalyst) to much higher values with an appropriate catalyst. | researchgate.net |
| Base | None, K₂CO₃, NaH | Product Yield | NaH was found to be the most effective base, providing an 80% yield in a specific amidation. | researchgate.net |
| Solvent | Toluene, Dioxane, DMF, Solvent-free | Reaction Efficiency, Greenness | Solvent-free conditions can be effective, though yields might sometimes be slightly lower than in solution. | researchgate.net |
| Temperature | Ambient to 150°C | Reaction Rate, Yield | Increasing temperature from ambient to 150°C significantly increased amide yield from 3% to 32% in a base/catalyst-free system. | researchgate.net |
| Process Type | Batch vs. Continuous Flow | Scalability, Efficiency, Safety | A flow protocol enabled a gram-scale synthesis with a 70% yield after a simple aqueous work-up. | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Propionamide (B166681), N-2-pyridyl-, it provides critical information on the connectivity of atoms and the dynamic processes the molecule undergoes.
The amide bond (C-N) in Propionamide, N-2-pyridyl-, possesses a partial double-bond character due to resonance, which restricts rotation around this bond. azom.comnanalysis.com This restricted rotation can lead to the existence of cis and trans conformers, which may be observable by NMR, often as separate sets of signals, particularly at low temperatures. nanalysis.comst-andrews.ac.ukmdpi.com The barrier to this rotation in amides can be quantified using variable-temperature NMR studies, which track the changes in the NMR spectrum as the rate of rotation increases with temperature. st-andrews.ac.uknih.gov
Multinuclear NMR provides a detailed electronic picture of the molecule by probing different types of atomic nuclei.
¹H NMR: The proton NMR spectrum gives information about the chemical environment of hydrogen atoms. For Propionamide, N-2-pyridyl-, the protons on the pyridine (B92270) ring are expected in the aromatic region (δ 6.5–8.5 ppm), with specific shifts influenced by the amide substituent. rsc.org The amide N-H proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and hydrogen bonding. The ethyl group protons (CH₂ and CH₃) would appear further upfield, with their splitting patterns (a quartet for CH₂ and a triplet for CH₃) confirming their connectivity. pdx.edugithub.io
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The carbonyl carbon (C=O) of the amide group is characteristically found far downfield (δ 170-180 ppm). compoundchem.comdocbrown.info The carbons of the pyridine ring appear in the aromatic region (δ 110-150 ppm), while the ethyl group carbons are found at higher field strengths. chemicalbook.comwisc.edu
¹⁵N NMR: Nitrogen-15 NMR can provide direct insight into the electronic environment of the two nitrogen atoms. The pyridyl nitrogen chemical shift would be characteristic of aromatic nitrogen heterocycles. ipb.pt The amide nitrogen signal is influenced by factors such as hybridization and hydrogen bonding. Studies on related pyridyl compounds show that intramolecular hydrogen bonding can cause significant shifts in the nitrogen resonance. ipb.pt
| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Pyridyl-H | ~7.0 - 8.2 | Four distinct signals in the aromatic region. |
| Amide N-H | ~8.0 - 9.5 | Broad singlet, position is solvent-dependent. | |
| Ethyl (CH₂/CH₃) | ~2.4 (q) / ~1.2 (t) | Expected quartet and triplet due to spin-spin coupling. | |
| ¹³C | Amide C=O | ~173 - 178 | Characteristic downfield shift for carbonyl carbons. docbrown.info |
| Pyridyl-C | ~114 - 152 | Five signals expected in the aromatic region. | |
| Ethyl (CH₂/CH₃) | ~30 / ~10 | Typical aliphatic carbon shifts. docbrown.info |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, offering valuable information on bonding and intermolecular interactions.
The IR spectrum of Propionamide, N-2-pyridyl- is dominated by absorptions from the amide and pyridyl moieties.
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3170 - 3370 spectroscopyonline.com |
| C=O Stretch (Amide I) | 1630 - 1680 spectroscopyonline.com | |
| N-H Bend (Amide II) | 1515 - 1570 spectroscopyonline.com | |
| Pyridine | C=C, C=N Stretches | 1400 - 1600 |
| Aromatic C-H Stretch | >3000 |
Hydrogen bonding plays a crucial role in the structure and properties of N-pyridyl amides. libretexts.orgyoutube.comkhanacademy.org Both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular hydrogen bond can form between the amide N-H group (donor) and the lone pair of the pyridine nitrogen atom (acceptor), creating a stable six-membered ring structure. researchgate.net This type of interaction is known to influence the conformation and vibrational frequencies of the molecule. nih.gov Intermolecular hydrogen bonds, such as those between the N-H of one molecule and the carbonyl oxygen of another, are also critical, often leading to the formation of chains or dimers in the solid state. nih.govnih.gov The presence and strength of these hydrogen bonds can be inferred from shifts in the N-H and C=O stretching frequencies in the IR spectrum. spectroscopyonline.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, angles, and intermolecular interactions. While the specific crystal structure for Propionamide, N-2-pyridyl- is not available, data from the closely related derivative, N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide, offers significant insights. researchgate.net
In the structure of this derivative, the dimethylpropionamide group is slightly twisted with respect to the pyridine ring, with a dihedral angle of 12.3 (2)° between their mean planes. researchgate.net This non-planar arrangement is a common feature in N-aryl amides due to steric and electronic effects. The crystal packing is stabilized by weak intermolecular C-H···O interactions, which associate the molecules into supramolecular chains. researchgate.net Similar studies on related N-pyridyl amides show that the crystal packing is often governed by a combination of N-H···N, N-H···O, and C-H···O hydrogen bonds, as well as π–π stacking interactions between pyridine rings. nih.govmdpi.comnih.govmdpi.comacs.org
researchgate.net| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Amide Plane vs. Pyridine Ring) | 12.3 (2)° |
| Key Intermolecular Interactions | C-H···O hydrogen bonds |
| Key Intramolecular Interactions | C-H···O contact |
Precise Determination of Molecular Geometry and Conformation
The precise molecular geometry of Propionamide, N-2-pyridyl- can be understood by examining the bond lengths, bond angles, and dihedral angles of its structural analogs. The crystal structures of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide and 2,2-dimethyl-N-(pyridin-3-yl)propanamide provide valuable insights into the expected geometric parameters. researchgate.netnih.gov
In the case of 2,2-dimethyl-N-(pyridin-3-yl)propanamide, the pyridine ring is inclined to the mean plane of the amide moiety by a dihedral angle of 17.60 (8)°. nih.govcam.ac.uk A similar twisted conformation is observed in N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide, where the dihedral angle between the dimethylpropionamide substituent and the pyridine ring is 12.3 (2)°. This twist is a common feature in N-aryl amides, arising from the steric hindrance between the ortho-hydrogens of the pyridine ring and the substituents on the amide group.
For 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, two independent molecules are present in the asymmetric unit, showing slight conformational differences, particularly in the orientation of the tertiary butyl group. researchgate.netnih.gov This highlights the conformational flexibility of the alkyl chain. The pyridine rings and amide groups in both molecules, however, overlap almost perfectly, with a root-mean-square overlay fit of 0.053 Å. researchgate.netnih.gov
Based on these findings, the molecule of Propionamide, N-2-pyridyl- is expected to adopt a non-planar conformation where the pyridine ring is twisted with respect to the plane of the amide group. The ethyl group of the propanamide moiety will also exhibit conformational flexibility.
Table 1: Selected Bond Lengths and Angles for Derivatives of Propionamide, N-2-pyridyl-
| Parameter | 2,2-dimethyl-N-(pyridin-3-yl)propanamide nih.gov | N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide |
| C=O (Å) | 1.223 (2) | 1.226 (6) |
| C-N (amide) (Å) | 1.354 (2) | 1.361 (6) |
| N-C (pyridine) (Å) | 1.416 (2) | 1.411 (6) |
| C-N-C (°) | 127.8 (1) | 126.9 (4) |
| O=C-N (°) | 124.9 (2) | 125.1 (5) |
Note: The data presented is for derivatives and serves as an approximation for the title compound.
Analysis of Crystal Packing and Supramolecular Interactions
The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. In N-acylated pyridyl compounds, hydrogen bonding and π-π stacking interactions are the predominant forces that dictate the crystal packing.
A recurring and significant supramolecular synthon in the crystal structures of related N-pyridyl amides is the formation of hydrogen-bonded chains or dimers. In the crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide, molecules are linked into chains propagating along the nih.gov direction via N—H···N hydrogen bonds, where the amide hydrogen of one molecule interacts with the pyridyl nitrogen of an adjacent molecule. nih.govcam.ac.uk
Similarly, in 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, the two independent molecules are linked by a pair of N—H···N hydrogen bonds, forming a dimer with an R(2)2(8) graph-set motif. researchgate.netnih.gov These dimers are further connected into chains by C—H···O interactions. researchgate.netnih.gov The presence of a pyridyl nitrogen atom provides a strong hydrogen bond acceptor site, which plays a crucial role in the formation of these robust supramolecular assemblies. nih.gov
In addition to hydrogen bonding, π-π stacking interactions between the pyridine rings of adjacent molecules can also contribute to the stability of the crystal lattice. The specific nature and geometry of these interactions will depend on the relative orientation of the molecules in the crystal.
Table 2: Hydrogen Bond Geometry for Derivatives of Propionamide, N-2-pyridyl-
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| 2,2-dimethyl-N-(pyridin-3-yl)propanamide nih.gov | N-H···N | 0.86 | 2.17 | 3.0012 (15) | 164 |
| 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide researchgate.net | N-H···N | 0.86 | 2.14 | 2.991 (2) | 170 |
| N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide | N-H···Br | - | - | - | - |
| C-H···O | - | - | - | - | |
| C-H···N | - | - | - | - |
Note: The data presented is for derivatives and serves as an approximation for the title compound. Dashes indicate data not provided in the cited source.
Coordination Chemistry and Metal Complexation of N 2 Pyridylpropionamide Ligands
Chelation Properties and Ligand Design Principles
The design of ligands is crucial for controlling the structure and reactivity of metal complexes. N-2-pyridylpropionamide features multiple potential donor sites, primarily the nitrogen atom of the pyridine (B92270) ring and the oxygen or nitrogen atom of the amide group. This multifunctionality is key to its versatile coordination behavior.
Pyridyl amide ligands like N-2-pyridylpropionamide can adopt several coordination modes, influencing the final architecture of the metal complex. rsc.orgresearchgate.net
Monodentate Coordination: The ligand can bind to a metal center through a single donor atom, most commonly the pyridine nitrogen. rsc.org This mode is often observed when other, more competitive ligands are present in the coordination sphere. researchgate.net
Bidentate Chelation: The most common coordination mode for N-2-pyridylpropionamide is bidentate chelation, where the ligand forms a stable five-membered ring with the metal ion. This chelation typically involves the pyridyl nitrogen and the carbonyl oxygen of the amide group (N,O-coordination). This mode significantly enhances the stability of the complex due to the chelate effect.
Bridging Coordination: In polynuclear complexes, the pyridyl amide ligand can act as a bridge between two or more metal centers. For instance, it can coordinate to one metal via its pyridyl-nitrogen and to a second metal via its amide oxygen, leading to the formation of dimeric or polymeric structures. dntb.gov.ua More complex bridging modes, especially in deprotonated forms, can involve all three potential donor atoms (pyridyl N, amide N, and amide O), as seen in related ligand systems like 2,2'-dipyridylamine. researchgate.net
The N-2-pyridylpropionamide ligand offers a choice of donor atoms, and the preferred binding site depends on several factors, including the nature of the metal ion (HSAB principle), the reaction conditions, and the potential for deprotonation of the amide group.
Pyridyl Nitrogen and Amide Oxygen (N,O-Coordination): In its neutral form, the ligand most frequently coordinates through the pyridyl nitrogen and the carbonyl oxygen. cyberleninka.rursc.org The pyridyl nitrogen is a relatively soft donor, favoring coordination with transition metals, while the carbonyl oxygen is a hard donor. rsc.org Infrared (IR) spectroscopy is a key technique for determining this coordination mode. Coordination of the pyridyl nitrogen typically causes a shift in the pyridine ring deformation vibrations, while coordination of the carbonyl oxygen leads to a lowering of the amide I band (ν(C=O)) frequency. cyberleninka.ru
Amide Nitrogen Coordination: The nitrogen atom of the amide group is generally a poor donor in the neutral ligand. Its involvement in coordination almost always requires deprotonation of the amide N-H bond, which is facilitated by a base or reaction with metal precursors in high oxidation states. udel.edu Upon deprotonation, the resulting amidate anion becomes a strong N-donor, and the ligand can act as an N,N-bidentate chelate. This change in coordination from the amide oxygen to the amide nitrogen is a form of electronic flexibility. nih.gov In some specialized systems like pyridylidene amides (PYAs), a rare switch from N- to O-coordination of the amide has also been observed. nih.gov
Synthesis and Characterization of Transition Metal Complexes
The synthesis of metal complexes with N-2-pyridylpropionamide and its analogs typically involves the reaction of the ligand with a metal salt in an appropriate solvent. The resulting complexes are then characterized by various analytical techniques, including X-ray crystallography, spectroscopy (IR, UV-Vis), and magnetic susceptibility measurements.
First-row transition metals form a plethora of complexes with pyridyl amide ligands, showcasing a range of geometries and oxidation states. frontiersin.orgresearchgate.net
Copper(II): Cu(II) complexes with N-acyl-2-aminopyridine ligands have been synthesized and structurally characterized. These often feature square planar or square pyramidal geometries, consistent with the d⁹ electronic configuration of Cu(II) which is subject to Jahn-Teller distortion. mdpi.com
Iron(II): Iron(II) readily forms octahedral complexes with pyridyl amide ligands. mdpi.com Both high-spin and low-spin complexes can be formed depending on the ligand field strength. In some cases, dimeric structures featuring bridging ligands have been observed. nih.gov
Nickel(II): Ni(II) complexes are commonly octahedral, though tetrahedral and square planar geometries are also known depending on the specific ligand and counter-ions. researchgate.netscirp.org
Zinc(II): As a d¹⁰ ion, Zn(II) does not have ligand field stabilization energy and its geometry is primarily determined by steric and electrostatic factors. It typically forms tetrahedral or octahedral complexes with pyridyl amide ligands. mdpi.com
Cobalt(II): Co(II) complexes with pyridyl amide ligands are often octahedral and can be either high-spin or low-spin. nih.gov
Manganese(II): While specific complexes with N-2-pyridylpropionamide are not widely reported, Mn(II) is expected to form high-spin complexes. Based on its chemistry with related ligands like pyridine N-oxides and bipyridines, octahedral coordination is anticipated, likely involving N,O-chelation from the ligand and coordination of solvent molecules or counter-ions. ias.ac.inacs.org
Vanadium: Vanadium in its common +4 or +5 oxidation states (as VO²⁺ or VO₂⁺) readily forms complexes with N- and O-donor ligands. nih.govchemrxiv.org An N-2-pyridylpropionamide ligand would be expected to form stable, likely distorted octahedral, complexes with oxidovanadium(IV) or dioxovanadium(V) centers through N,O-chelation. rsc.org
Table 1: Representative First-Row Transition Metal Complexes with N-Acyl-2-Aminopyridine Ligands This table presents data for N-2-acetamidopyridine (Haap) and N,N'-2,6-diacetamidopyridine (H₂daap), which are close structural analogs of N-2-pyridylpropionamide, to illustrate typical coordination behavior.
| Complex Formula | Metal Ion | Ligand(s) | Geometry | Key Findings | Reference(s) |
| Zn(Haap)₂(H₂O)₂₂ | Zn(II) | N-2-acetamidopyridine | Octahedral (N₂O₄ environment) | Mononuclear complex with two bidentate N,O-chelating ligands. | mdpi.com |
| Zn(H₂daap)(H₂O)₂₂ | Zn(II) | N,N'-2,6-diacetamidopyridine | Octahedral (N₂O₄ environment) | Mononuclear complex with one tetradentate N,O,O,N-chelating ligand. | mdpi.com |
| Cu(H₂daap)(H₂O)₂₂ | Cu(II) | N,N'-2,6-diacetamidopyridine | Tetragonally elongated Octahedral | Shows Jahn-Teller distortion typical for d⁹ Cu(II). | mdpi.com |
| Fe(H₂daap)(H₂O)₂₂ | Fe(II) | N,N'-2,6-diacetamidopyridine | Octahedral | High-spin Fe(II) center confirmed by magnetic measurements. | mdpi.com |
The ability of pyridyl amide ligands to adopt various coordination modes gives rise to remarkable structural diversity.
Mononuclear Complexes: When the ligand acts as a simple chelate and satisfies the metal's coordination number, mononuclear complexes are formed. These are common for metals like Zn(II) and Fe(II) with di- and tri-dentate pyridyl amides. mdpi.com
Binuclear and Polynuclear Complexes: The use of bridging ligands or secondary interactions often leads to the formation of discrete binuclear or higher-nuclearity clusters. For example, dinuclear "paddle-wheel" structures can be formed with bridging carboxylates, with the pyridyl amide acting as an axial ligand. Tetranuclear gold complexes have also been synthesized using a deprotonated bis(pyridyl-amido)ferrocene ligand. nih.gov
Coordination Polymers: When a ligand possesses two or more distinct coordination sites pointing in different directions, it can act as a linker, connecting metal centers into one-, two-, or three-dimensional coordination polymers. dntb.gov.uachemrxiv.org For example, ligands containing two pyridyl amide units have been shown to form 1D zigzag chains and 2D layered networks with metal ions. dntb.gov.uarsc.org
Table 2: Examples of Structural Diversity in Pyridyl Amide Metal Complexes
| Architecture | Example System | Description | Reference(s) |
| Mononuclear | [Zn(bpy)(Hpydco)₂] | Discrete complex with a central Zn(II) ion. | Current time information in Bangalore, IN. |
| Binuclear | [Hg₂X₄(L)₂] | Dinuclear metallocycles formed with a bis-pyridyl-bis-amide ligand. | dntb.gov.ua |
| 1D Polymer | [HgBr₂(L)]n | 1D zigzag chains interlinked to form looped supramolecular chains. | dntb.gov.ua |
| 2D Polymer | [HgI₂(L)] molecules | Mononuclear units interlinked through weak interactions to form 2D layers. | dntb.gov.ua |
Electronic and Steric Influences on Complex Stability and Geometry
The stability and geometry of metal complexes with N-2-pyridylpropionamide are governed by a delicate balance of electronic and steric effects originating from both the ligand and the metal center.
Electronic Effects: The electron-donating or -withdrawing nature of substituents on the ligand can tune the electron density at the metal center. acs.org The propionyl group (-C(O)CH₂CH₃) on the amide nitrogen has a modest inductive electron-donating effect from its ethyl group. This can subtly influence the ligand's donor strength compared to analogs with acetyl or benzoyl groups. The electronic properties of the metal ion (e.g., oxidation state, d-electron count) are also critical. For instance, pyridyl amide ligands can stabilize multiple oxidation states of a metal, a property known as electronic flexibility, which is valuable in catalysis.
Steric Influences: The size and shape of the ligand affect the coordination geometry and the stability of the complex. nih.gov The propionyl group introduces more steric bulk near the coordination site than a formyl or acetyl group. This steric hindrance can influence the number of ligands that can fit around a metal center and may favor specific geometries to minimize steric clashes.
Chelate Ring Stability: As a bidentate N,O-chelate, N-2-pyridylpropionamide forms a five-membered ring M-N(py)-C-C(O)-O-M. Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. The size of the metal ion can influence the preference; larger metal ions tend to be better accommodated by five-membered rings. udel.edu This inherent stability of the chelate ring is a major driving force for the formation of complexes with this ligand.
Ligand Field Effects and Spin States
The coordination of Propionamide (B166681), N-2-pyridyl-, typically involves the nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide group, forming a stable chelate ring with a metal center. The electronic properties of the resulting metal complex are governed by ligand field theory, which describes the interaction between the metal's d-orbitals and the ligand's donor orbitals. wikipedia.orglibretexts.orglibretexts.org
In octahedral Fe(II) complexes, the balance between the ligand field splitting energy (Δo) and the mean spin-pairing energy (P) determines whether a high-spin (HS, S=2) or low-spin (LS, S=0) state is adopted.
If Δo > P , a low-spin configuration is favored.
If Δo < P , a high-spin configuration is favored.
For many Fe(II) complexes with N-pyridylamide type ligands, the ligand field strength is close to the spin-pairing energy, leading to spin-crossover (SCO) behavior, where the spin state can be switched by external stimuli like temperature or pressure. researchgate.net For instance, Fe(II) complexes with related 2,6-bis(pyrazol-3-yl)pyridine ligands, which also feature N-donor heterocycles, are known to exhibit SCO. researchgate.net The spin state is highly sensitive to subtle electronic modifications of the ligand.
Table 1: Predicted Spin States for Octahedral Metal Complexes with N-Pyridylamide Ligands
| Metal Ion | d-electron Count | Typical Spin State | Rationale |
|---|---|---|---|
| Cr(III) | d³ | Low-spin (S=3/2) | Always LS in octahedral field |
| Mn(II) | d⁵ | High-spin (S=5/2) | Requires very strong field for LS |
| Fe(II) | d⁶ | High-spin (S=2) or Low-spin (S=0) | Prone to Spin-Crossover (SCO) researchgate.net |
| Co(II) | d⁷ | High-spin (S=3/2) | Typically HS, can be LS with strong fields |
| Ni(II) | d⁸ | High-spin (S=1) | Always HS in octahedral field |
This table is predictive and based on general principles of ligand field theory. wikipedia.orglibretexts.org
Steric Hindrance from Substituents on Coordination Behavior
Steric effects, arising from the spatial arrangement of atoms, play a critical role in the coordination chemistry of N-pyridylamide ligands. nih.govacs.org In Propionamide, N-2-pyridyl-, the ethyl group on the amide function introduces moderate steric bulk compared to a methyl group (in an acetamide (B32628) analogue) or a hydrogen atom.
The primary influence of steric hindrance is on:
Coordination Number and Geometry: Bulky substituents can prevent the ideal approach of ligands, potentially favoring lower coordination numbers or distorted geometries. For example, introducing substituents on the 6-position of the pyridyl ring in related tris(2-pyridyl)aluminate ligands has a significant impact on their coordination characteristics, leading to unusual three-coordinate lithium cations. nih.gov
Complex Nuclearity: Steric hindrance can influence whether a mononuclear, binuclear, or polymeric structure is formed. In a series of copper(I) complexes with N-(2-pyridylmethyl)amide ligands, increasing the size of the substituent on the amide group led to a transition from a 1D coordination polymer to discrete binuclear and mononuclear species. acs.org
Reactivity: The rate of substitution reactions at the metal center can be significantly slowed by sterically demanding ligands that block the pathways for incoming nucleophiles. bohrium.com
For Propionamide, N-2-pyridyl-, the ethyl group is not exceptionally large and is unlikely to prevent the formation of common octahedral or square planar complexes. However, its rotational freedom could influence crystal packing and the stability of specific conformers. If substituents were added to the pyridine ring, particularly at the 6-position adjacent to the coordinating nitrogen, or if the ethyl group were replaced by a bulkier group like tert-butyl, more pronounced steric effects would be expected. nih.gov Studies on molybdenum-catalyzed allylations using pyridylamide ligands have demonstrated that both electronic and steric effects of the ligand are crucial for achieving high stereo- and regioselectivity. acs.org
Table 2: Effect of Substituent Size on Copper(I) Complex Nuclearity with R-CONHC₅H₄N Ligands
| Ligand Substituent (R) | Resulting Complex Structure | Reference |
|---|---|---|
| Methyl (in Acetamide) | 1D Coordination Polymer | acs.org |
| Phenyl (in Benzamide) | Binuclear | acs.org |
This data is from the analogous N-(2-pyridylmethyl)amide system, illustrating the principle of steric influence on complex structure.
Role of Anions and Co-ligands in Complex Formation
The final structure and properties of a metal complex are profoundly influenced by the anions and any additional co-ligands present in the coordination sphere. elsevierpure.comacs.org
Role of Anions: Anions can act as coordinating ligands or as charge-balancing counter-ions, directing the self-assembly of coordination polymers. acs.org
Coordinating Anions: Small, charge-dense anions like Cl⁻, OAc⁻, or N₃⁻ readily bind to metal centers and can act as terminal ligands or as bridges between metal ions, leading to polynuclear structures. elsevierpure.comresearchgate.net The thiocyanate (B1210189) anion (NCS⁻) is an ambidentate ligand that can bridge metal centers, contributing to the formation of extended networks. chemsociety.org.ng
Role of Co-ligands: Co-ligands are often introduced to satisfy the coordination requirements of the metal ion and to build more complex architectures.
Bridging Co-ligands: Bidentate ligands like 4,4'-bipyridine (B149096) or pyrazine (B50134) are frequently used to link metal-pyridylamide units into one-, two-, or three-dimensional coordination polymers. acs.orgresearchgate.net The length and flexibility of these bridging ligands are key determinants of the network's topology.
In the context of Propionamide, N-2-pyridyl-, the amide N-H group provides a site for hydrogen bonding, making the system particularly sensitive to the hydrogen-bond accepting capabilities of the anions and co-ligands present. researchgate.netnih.gov The interplay between the coordination of the primary ligand, the anion, and co-ligands dictates the final supramolecular assembly.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed exploration of molecular properties at the electronic level. For Propionamide (B166681), N-2-pyridyl-, these calculations provide a foundational understanding of its behavior.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and energetics of organic molecules like Propionamide, N-2-pyridyl-. DFT calculations can predict various electronic properties, including molecular orbital energies, charge distributions, and dipole moments.
Studies on related N-(2-pyridyl)amides have demonstrated that the pyridine (B92270) nitrogen atom significantly influences the electronic environment of the amide group. acs.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, reveal the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). acs.orgmdpi.com For Propionamide, N-2-pyridyl-, the HOMO is expected to be located primarily on the pyridine ring and the amide nitrogen, while the LUMO is likely centered on the pyridine ring, indicating regions susceptible to electrophilic and nucleophilic attack, respectively.
The energetics of the molecule, including its total energy and heat of formation, can be accurately computed. These calculations are crucial for determining the relative stability of different isomers and conformers.
Prediction of Molecular Conformations and Isomer Stability
The flexibility of the propionamide side chain in Propionamide, N-2-pyridyl- allows for multiple conformations. Computational methods are essential for predicting the most stable three-dimensional structures. The rotational barriers around the C-N amide bond and the C-C single bonds of the propyl group can be calculated to identify low-energy conformers.
A key feature in N-(2-pyridyl)amides is the potential for intramolecular hydrogen bonding between the amide hydrogen and the pyridine nitrogen atom. acs.org DFT calculations have shown that such an interaction can significantly stabilize a particular conformation, leading to a planar or near-planar arrangement of the amide group and the pyridine ring. acs.org This intramolecular hydrogen bond has been calculated to contribute significantly to the stability of the enol form of related N-(2-pyridyl)amides, by as much as 12.8 kcal/mol compared to analogous structures without this interaction. acs.orgnih.gov The relative energies of different conformers, both with and without this hydrogen bond, can be quantified to predict the dominant species in the gas phase or in non-polar solvents.
Mechanistic Modeling of Reactions and Catalytic Cycles
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For Propionamide, N-2-pyridyl-, this includes understanding its formation, decomposition, and participation in other chemical transformations.
Characterization of Intermediates and Transition States
By mapping the potential energy surface of a reaction, computational methods can identify and characterize stationary points, including reactants, products, intermediates, and transition states. For reactions involving N-(2-pyridyl)amides, such as their formation from a ketene (B1206846) and an amine, DFT calculations can model the structures and energies of all species along the reaction pathway. acs.org
For example, in the amination of a ketene, an amide enol intermediate is formed. acs.org Computational studies on 2-pyridylketene have shown that the subsequent tautomerization of the amide enol to the final amide is a critical step. acs.org The transition state for this tautomerization can be located, and its energy determines the kinetic barrier of the reaction. The presence of the 2-pyridyl group has been shown to significantly increase this barrier compared to other isomers, a finding attributed to the stabilizing intramolecular hydrogen bond in the enol intermediate. acs.orgnih.gov
Reaction Pathway Analysis and Free Energy Profiles
Once intermediates and transition states are identified, a complete reaction pathway can be constructed. By calculating the free energies of all species, a free energy profile for the reaction can be generated. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics.
For instance, the reaction profile for the amination of 2-pyridylketene reveals a significantly higher barrier for the conversion of the amide enol to the amide (a 10.9 kcal/mol higher barrier compared to the phenylketene analogue). acs.orgnih.gov This is a direct consequence of the stabilization of the enol by the intramolecular hydrogen bond to the pyridine nitrogen. acs.org Such detailed analyses are crucial for predicting reaction outcomes and optimizing reaction conditions.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Computational methods are increasingly used to establish Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological or chemical activity. While specific biological activity data for Propionamide, N-2-pyridyl- is not the focus here, the principles of computational SAR can be applied to understand how structural modifications would affect its properties.
In silico Design of Novel Ligands and Derivatives
The N-(pyridin-2-yl)propanamide core is a common starting point for the rational design of more complex and potent molecules. Computational chemists utilize this scaffold to explore vast chemical spaces by introducing various functional groups and modifications. These in silico studies aim to optimize the parent compound's properties for specific biological applications.
One common approach involves the use of pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. For instance, the N-pyridyl benzamide (B126) framework, a close relative of N-(pyridin-2-yl)propanamide, has been instrumental in generating models for antiepileptic agents targeting KCNQ2/Q3 potassium channels. tandfonline.com These models identify crucial molecular features, such as hydrogen bond donors, hydrophobic regions, and aromatic rings, that are essential for biological activity. tandfonline.com By understanding these requirements, researchers can computationally design novel derivatives of N-(pyridin-2-yl)propanamide with enhanced potency and selectivity.
Furthermore, the N-(pyridin-2-yl)propanamide structure is a key component in the design of inhibitors for various enzymes. For example, derivatives have been designed and evaluated as inhibitors of histone deacetylases (HDACs), particularly HDAC6. mdpi.com In these studies, the pyridyl amide moiety often serves as a zinc-binding group, crucial for the inhibitory action. mdpi.com The design process involves creating a library of virtual compounds by adding different substituents to the parent scaffold and then computationally screening them for their potential to bind to the target enzyme.
Prediction of Interaction Preferences with Molecular Targets
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of N-(pyridin-2-yl)propanamide derivatives to their molecular targets. These methods provide insights into the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
For example, in the development of cannabinoid-1 receptor (CB1R) inverse agonists, complex derivatives of N-(pyridin-2-yl)propanamide have been studied through extensive docking and mutagenesis studies. nih.govacs.org These investigations revealed that the amide NH group of the propanamide moiety can form a strong hydrogen bond with specific amino acid residues, such as serine, in the receptor's binding pocket, which is key to its high affinity. nih.govacs.org The pyridine ring, in turn, often engages in interactions with aromatic residues within the binding site. nih.govacs.org
Similarly, in the context of HDAC inhibitors, docking studies predict that the α-amino amide part of derivatives can chelate the zinc ion in the enzyme's active site in a bidentate manner. mdpi.com MD simulations further help in assessing the stability of these predicted binding poses over time. mdpi.com
The conformational flexibility of the N-(pyridin-2-yl)propanamide structure is another critical aspect studied computationally. Conformational analysis, often performed using Density Functional Theory (DFT), helps in identifying the low-energy conformers of the molecule. researchgate.net This is crucial because the biological activity of a molecule is highly dependent on its three-dimensional shape. For a close analog, 2,2-dimethyl-N-(2-pyridinyl)propanamide, a potential energy surface (PES) scan has been used to identify the most stable conformers. researchgate.net This type of analysis provides valuable information for understanding how the molecule might orient itself within a receptor's binding site.
The table below summarizes the predicted interaction types for derivatives based on the N-(pyridin-2-yl)propanamide scaffold with various molecular targets, as suggested by computational studies.
| Molecular Target Class | Key Interacting Moieties of Scaffold | Predicted Interaction Types |
| Ion Channels (e.g., KCNQ2/Q3) | Pyridine ring, Amide group | Aromatic interactions, Hydrogen bonding tandfonline.com |
| G-Protein Coupled Receptors (e.g., CB1R) | Amide NH, Pyridine ring | Hydrogen bonding, Aromatic interactions nih.govacs.org |
| Enzymes (e.g., HDAC6) | Amide carbonyl and nitrogen | Metal chelation (zinc), Hydrogen bonding mdpi.com |
| Transient Receptor Potential Channels (e.g., TRPV1) | Propanamide linker, Pyridine ring | Pharmacophoric contributions to binding nih.gov |
It is important to note that while these studies are often conducted on more complex derivatives, the foundational interaction preferences are dictated by the core N-(pyridin-2-yl)propanamide structure. The pyridine ring consistently provides a source of aromatic and potential hydrogen bonding interactions, while the amide group is a key hydrogen bond donor and acceptor.
Mechanistic Investigations of Reactions Involving N 2 Pyridylpropionamide Systems
Elucidation of Reaction Mechanisms in Organic Transformations
The elucidation of reaction mechanisms in organic chemistry involves a combination of experimental and computational techniques to map the energetic landscape of a reaction. A reaction mechanism describes the individual steps involved in a chemical transformation, clarifying how bonds are broken and formed. wuxibiology.com For reactions involving N-2-pyridylpropionamide, understanding the mechanism is key to predicting how structural modifications to the molecule will influence reactivity and product outcomes.
Reaction mechanisms are often categorized by the nature of the key bond-forming or bond-breaking steps. For instance, nucleophilic substitution reactions, a common class of transformations, can proceed through different mechanisms, such as the single-step SN2 mechanism or the multi-step SN1 mechanism. researchgate.net In the context of N-2-pyridylpropionamide, the pyridine (B92270) nitrogen and the amide group can both influence the course of such reactions, either by acting as internal nucleophiles or bases, or by coordinating to metal centers in catalytic processes.
Catalytic Mechanism Analysis
In many modern synthetic methods, N-2-pyridylpropionamide and related structures function as directing groups in metal-catalyzed reactions. This directing ability is central to achieving high levels of regioselectivity in C-H activation and functionalization reactions. The analysis of the catalytic mechanism in these systems focuses on the interactions between the substrate, the catalyst, and other reagents throughout the catalytic cycle.
The N-2-pyridylamide functional group is a powerful directing group in transition metal-catalyzed C-H activation. mt.com This process allows for the selective functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to complex molecule synthesis compared to traditional methods that require pre-functionalized starting materials. mt.commdpi.com
The directing group operates by coordinating to the metal catalyst, positioning it in close proximity to a specific C-H bond (typically at the ortho-position of an aryl group attached to the amide nitrogen or at a β- or γ-sp³ carbon of the propionamide (B166681) backbone). This chelation assistance lowers the activation energy for C-H bond cleavage, leading to the formation of a metallacyclic intermediate. mdpi.comresearchgate.net
Several mechanistic pathways can be involved in the C-H activation step itself, with the concerted metalation-deprotonation (CMD) pathway being one of the most commonly invoked for palladium and other late transition metals. mdpi.com In the CMD mechanism, the C-H bond is broken in a single step with the assistance of an external or internal base that accepts the proton. For N-2-pyridylpropionamide, the pyridine nitrogen or the amide oxygen can coordinate to the metal, while a basic ligand on the metal or an external base assists in the proton abstraction.
The general catalytic cycle for a C-H functionalization reaction directed by a group like N-2-pyridylpropionamide typically involves the following key steps:
Coordination: The N-2-pyridylamide group coordinates to the metal center.
C-H Activation: The metal center cleaves a specific C-H bond, often via a CMD pathway, to form a metallacyclic intermediate.
Functionalization: The metallacycle reacts with a coupling partner (e.g., an alkene, alkyne, or organohalide).
Reductive Elimination/Product Release: The functionalized product is formed and released from the metal center.
Catalyst Regeneration: The active catalytic species is regenerated to begin a new cycle.
The table below summarizes common transition metals and the types of C-H functionalization reactions where pyridyl-amide directing groups are employed.
| Metal Catalyst | Coupling Partner | Functionalization Type |
| Palladium (Pd) | Aryl Halides | Arylation |
| Rhodium (Rh) | Alkenes/Alkynes | Annulation/Alkenylation |
| Ruthenium (Ru) | Alkenes | Hydroarylation |
| Nickel (Ni) | Norbornene | Cyclization |
| Copper (Cu) | Azides/Sulfinates | Triazole Synthesis |
This table presents a generalized overview of reactions where pyridyl-amide and similar directing groups are effective. mdpi.comjepss.in
Metal-ligand cooperation (MLC) refers to the synergistic involvement of both the metal center and the ligand in a chemical transformation, where the ligand is not merely a spectator but an active participant in bond activation. Current time information in Tiranë, AL. The N-2-pyridylpropionamide scaffold is well-suited for MLC. The pyridine ring can participate in proton transfer events or act as a hemilabile ligand, where one of the donor atoms can reversibly dissociate to open up a coordination site on the metal for substrate binding.
A key example of MLC is the cooperative activation of C-H bonds. In some systems, the pyridine nitrogen of a ligand can act as an internal base to accept a proton during the C-H cleavage step, facilitating the formation of the metallacyclic intermediate. rsc.org This is particularly relevant in catalysts where the metal itself is not sufficiently basic to effect the deprotonation.
Furthermore, the amide portion of N-2-pyridylpropionamide can also engage in MLC. The amide N-H bond can be deprotonated to form an amidate ligand. The resulting anionic oxygen or nitrogen donor can then participate in the catalytic cycle, for instance, by acting as a stronger internal base in the CMD mechanism. This dynamic behavior, where the ligand's protonation state and coordination mode change during the catalytic cycle, is a hallmark of MLC and can lead to highly efficient catalytic systems.
Dynamic Processes and Isomerization Studies
The solution-phase behavior of N-2-pyridylpropionamide is characterized by several dynamic processes, including exchange phenomena, tautomerism, and conformational flexibility. These processes can have a significant impact on the compound's reactivity and its role in catalysis.
In solution, molecules are in constant motion, leading to various exchange processes that can often be observed by Nuclear Magnetic Resonance (NMR) spectroscopy. For N-2-pyridylpropionamide, several types of exchange phenomena can be anticipated.
One such process is the rotation around the amide C-N bond. Due to the partial double bond character of the amide linkage, this rotation is typically slow on the NMR timescale at room temperature, often resulting in the observation of distinct signals for different rotamers (conformational isomers). Variable temperature NMR studies can be used to determine the energy barrier for this rotation.
Proton exchange is another important dynamic process. The amide proton (N-H) can exchange with protons from the solvent or other acidic/basic species present in the solution. The rate of this exchange is highly dependent on factors such as pH, temperature, and solvent properties. In some cases, the pyridine nitrogen can be protonated, leading to an equilibrium between the neutral and protonated forms of the molecule.
Tautomers are isomers of a compound that readily interconvert through the migration of a proton. wikipedia.org The N-2-pyridylpropionamide structure can potentially exist in different tautomeric forms. The primary tautomerism involves the 2-aminopyridine (B139424) core, which can exist in the amino form or the imino form (2(1H)-pyridinimine).
However, extensive studies on related N-(pyridin-2-yl)amides, such as N-(pyridin-2-yl)acetamide, have shown that these compounds exist overwhelmingly in the amino tautomeric form in various solvents. NMR studies, including the use of the SIMPLE (Secondary Isotope Multiplet NMR Spectroscopy of Partially Labeled Entities) technique, have provided conclusive evidence against the presence of significant concentrations of the imino tautomer. The stability of the amino form is attributed to the preservation of the aromaticity of the pyridine ring.
The general equilibrium for N-acyl-2-aminopyridines is shown below:
For N-(pyridin-2-yl)acetamide, the equilibrium lies heavily towards the amide form. It is expected that N-2-pyridylpropionamide behaves similarly.
In addition to tautomerism, conformational flexibility arises from rotation around single bonds. For N-2-pyridylpropionamide, significant conformational freedom exists around the N-pyridyl bond and the bonds within the propionyl group. The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions, such as intramolecular hydrogen bonding between the amide N-H and the pyridine nitrogen. Computational studies are often employed to map the potential energy surface and identify the most stable conformers.
Applications in Homogeneous Catalysis and Advanced Materials Science
N-2-Pyridylpropionamide as a Ligand in Catalysis
The presence of both a pyridine (B92270) nitrogen and an amide group in Propionamide (B166681), N-2-pyridyl- enables it to form stable chelate complexes with transition metals, making it a valuable ligand in homogeneous catalysis. The electronic and steric properties of the ligand can be fine-tuned, influencing the activity and selectivity of the catalytic system. scispace.com
Asymmetric Catalysis for Enantioselective Transformations
Chiral pyridylamides are recognized as promising ligands for metal complexes in asymmetric catalytic reactions, facilitating the synthesis of chiral compounds in high enantiomeric purity. scispace.com While specific studies on the propionamide derivative are not extensively detailed in the provided results, the broader class of pyridylamides has been successfully employed in various enantioselective transformations.
For instance, bis-pyridylamides have been utilized in molybdenum-catalyzed asymmetric allylic alkylation reactions. organic-chemistry.org These reactions, often accelerated by microwave irradiation, have shown high regioselectivity and enantioselectivity. organic-chemistry.orgacs.org The substitution pattern on the pyridine ring significantly impacts the catalytic outcome, with electron-donating groups in the 4-position generally leading to more selective catalysts. organic-chemistry.org The development of resin-supported pyridylamide ligands further enhances their utility by allowing for easy recovery and reuse of the catalyst. acs.org
The versatility of pyridylamide ligands extends to their use with various transition metals. Early transition metals in high oxidation states complexed with pyridylamides have been explored as chiral Lewis acids. scispace.com These catalysts are instrumental in a range of synthetic transformations.
Catalysis of C-C and C-N Bond Forming Reactions (e.g., Cross-Coupling, Polymerization)
N-Aryl-N-pyridylamides and related structures are pivotal in the catalysis of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental processes in organic synthesis. Palladium- and copper-mediated cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, frequently employ ligands from this class. csic.esbeilstein-journals.org
The design of knitting aryl polymers (KAPs) incorporating pyridylamide-type ligands has led to the development of robust and reusable palladium catalysts for C-C coupling reactions. csic.es Similarly, copper-catalyzed systems are effective for the synthesis of N-arylamides through the coupling of aryl halides with nitriles. researchgate.net The choice of metal and ligand is crucial, with different systems offering specific advantages in terms of reaction conditions and substrate scope. beilstein-journals.org
While direct evidence for the use of Propionamide, N-2-pyridyl- in polymerization is limited in the provided search results, the fundamental principles of its coordination chemistry suggest potential applications in this area.
Oxidation and Reduction Catalysis
The ability of pyridylamide ligands to stabilize various oxidation states of metal ions makes them suitable for oxidation and reduction catalysis. rsc.org Ruthenium complexes featuring chelating pyridylideneamide ligands, a related class of compounds, have demonstrated a direct correlation between the donor strength of the ligand and the catalytic activity in transfer hydrogenation reactions. unibe.ch
In the realm of oxidation catalysis, iron complexes with pyridylamide-type ligands have been investigated for the oxidation of alkanes. rsc.org The denticity and electronic properties of the ligand play a crucial role in the stability and selectivity of the catalyst. rsc.org Furthermore, cavitands functionalized with 2-pyridylamide moieties can coordinate with metal ions to create water-soluble catalysts for C-H oxidation reactions under mild conditions. nih.gov
Pyridylamide-related ligands have also been employed in electrochemical reduction processes. For example, rhenium tricarbonyl complexes with pyridine-oxazoline ligands have been shown to catalyze the electrochemical reduction of CO2. osti.gov
Supramolecular Chemistry and Material Design
The directional hydrogen bonding capabilities of the amide group, coupled with the coordinating ability of the pyridine nitrogen, make Propionamide, N-2-pyridyl- an excellent building block for the construction of supramolecular assemblies and advanced materials.
Self-Assembly through Non-Covalent Interactions (e.g., Hydrogen Bonding, Metal-Ligand Coordination)
Pyridylamides are known to drive self-assembly through a combination of hydrogen bonding and metal-ligand coordination. nih.gov The amide functionality can form strong, directional hydrogen bonds, while the pyridine ring readily coordinates to metal centers. This dual functionality allows for the creation of complex and well-defined supramolecular structures. iucr.org
For example, oligo(p-phenylenevinylene) (OPV) derivatives terminated with pyridyl-amide groups act as multistimuli-responsive π-gelators. nih.gov The self-assembly process can be controlled by external stimuli such as protonation or the addition of metal ions, leading to the formation of metallo-supramolecular assemblies and gels. nih.gov Similarly, pyridyl guanidinium-carboxylates, which share functional similarities, demonstrate dimeric self-assembly in polar solvents through a combination of salt bridges and π-π stacking interactions. soton.ac.uk
Development of Coordination Polymers and Metal-Organic Frameworks
The ability of pyridylamide ligands to bridge metal centers has been extensively utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orgrais.iswikipedia.org These materials are of great interest due to their porous nature and potential applications in gas storage, separation, and catalysis. wikipedia.org
Flexible bis(pyridylamide) ligands have been used to construct a variety of copper(II) and cobalt(II) coordination polymers with diverse topologies, including 1D chains, 2D layers, and 3D frameworks. publish.csiro.auznaturforsch.comacs.org The final architecture of these materials is influenced by factors such as the flexibility of the ligand spacer, the nature of the metal ion, and the presence of ancillary ligands like polycarboxylates. publish.csiro.auacs.org
Furthermore, pyridylamide-based ligands have been incorporated into the structure of MOFs. rsc.orgrais.is The hydrogen-bonding backbone of the ligands and the choice of counter-anions can direct the supramolecular structure of the resulting frameworks. rsc.orgrais.is Homochiral MOFs with potential applications in enantioselective processes have also been synthesized using pyridyl-functionalized amino acid ligands. researchgate.net Silver coordination polymers derived from C3-symmetric tris(pyridylamide) ligands can form metallogels, which can be used to synthesize silver nanoparticles that catalyze reduction reactions. nih.gov
Future Research Directions and Prospects
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally friendly methods for synthesizing Propionamide (B166681), N-2-pyridyl- and related pyridyl amides is a key area of future research. Current methods often face challenges such as the need for stoichiometric activating agents, which generate significant waste. nih.gov
Future investigations will likely focus on:
Catalytic Direct Amidation: New catalytic approaches for the direct formation of amides from carboxylic acids and amines under mild conditions are being explored. researchgate.net These methods aim to utilize organocatalysis with substoichiometric amounts of activating agents in green solvents at room temperature and open to the air, increasing the sustainability of the process. researchgate.net
Green Chemistry Approaches: The use of technologies like ultrasound is being investigated to improve the efficiency and yields of pyridyl amide synthesis. researchgate.net Continuous slurry-flow technology is also being leveraged to develop scalable and sustainable protocols for amide bond formation in water, reducing reliance on harmful organic solvents. acs.org
Metal-Free Transamidation: Metal-free transamidation reactions are emerging as a versatile method for converting existing amides into new ones without the need for metal catalysts, offering a greener alternative. nih.gov
Novel Dehydro-condensation Agents: Research into sustainable dehydro-condensation agents, such as triazine-derived quaternary ammonium (B1175870) salts, aims to replace toxic reagents traditionally used in amide synthesis. mdpi.com
Electrochemical Synthesis: Electrochemical methods offer a mild and efficient alternative for C-H activation of amides, avoiding the need for stoichiometric oxidants. rsc.org
Design and Discovery of New Coordination Architectures and Multimetallic Systems
The ability of the pyridine (B92270) nitrogen and amide group in Propionamide, N-2-pyridyl- to coordinate with metal ions opens up possibilities for creating complex and functional molecular structures.
Future research in this area will likely involve:
Self-Assembly of Multimetallic Architectures: The spontaneous organization of metal ions and ligands like modified tris(2-pyridylmethyl)amine (B178826) can lead to new multimetallic systems with unique properties. nih.gov These systems are being explored for their potential as molecular sensors. nih.gov
Multimetallic Cooperativity: Inspired by bimetallic metalloenzymes in nature, researchers are developing multimetallic catalysts where multiple metal centers work together to enhance reactivity and selectivity in reactions like ring-opening polymerization. researchgate.netacs.org The flexibility of the ligand and the geometry of the metal centers are crucial in dictating the proximity and accessibility of the metal ions. acs.org
Biomimetic Ligand Design: Peptoids, or N-substituted glycine (B1666218) oligomers, are being used as a biomimetic strategy to create large, multifunctional ligands capable of chelating multimetallic clusters. rsc.org This approach allows for the rapid synthesis and optimization of ligands for applications in areas like artificial photosynthesis. rsc.org
Bimetallic Catalysis for N-Heterocycles: The use of two different metal catalysts in a single pot can enable intricate control over reaction pathways, leading to the efficient and selective synthesis of N-heterocyclic compounds. unl.pt
Advancements in Computational Methodologies for Predictive Chemical Research
Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules like Propionamide, N-2-pyridyl-, guiding experimental research and accelerating discovery.
Future directions in this field include:
Predicting Synthetic Pathways: Retrosynthesis models combined with prioritization scoring algorithms are being developed to predict novel and promising synthetic routes for desired chemicals. researchgate.netkaist.ac.kr These systems use information on structural changes and reaction mechanisms to identify the most appropriate pathways. researchgate.net
Correlating Structure and Properties: Density Functional Theory (DFT) calculations are being used to develop predictive algorithms that correlate the calculated structures of amides with their experimental properties, such as proton chemical shifts in NMR spectroscopy. acs.orgresearchgate.net This allows for the validation of conformational arrangements and a deeper understanding of structure-property relationships. acs.org
Modeling Corrosion Inhibition: DFT and molecular dynamics (MD) simulations are employed to understand the intrinsic properties of potential corrosion inhibitors and their adsorption mechanisms on metal surfaces. nih.govresearchgate.net These computational studies can predict the efficiency of inhibitors and guide the design of new ones. nih.gov
Designing Helical Oligoamides: High-level ab initio computational modeling is being used to design and predict the folding behavior of oligoamides, leading to the successful synthesis of new helical structures. deepdyve.com
Expanding the Catalytic Versatility of N-2-Pyridylpropionamide Systems
The unique electronic and steric properties of Propionamide, N-2-pyridyl- and its derivatives make them promising ligands for a wide range of catalytic applications.
Future research will focus on:
Donor-Flexible Ligands: Pyridylidene amines (PYAs) and amides are being investigated as donor-flexible ligands that can adapt their bonding to a metal center based on the electronic environment. acs.org This flexibility can stabilize transition metal complexes in various oxidation states and enhance catalytic turnover in reactions like hydrogen transfer and CO2 utilization. acs.org
Multimetallic Catalysis for C-C Bond Formation: The combination of different metal catalysts is being explored to facilitate challenging C-C bond-forming reactions. nih.gov Understanding the interplay between the catalysts is crucial for achieving selective cross-product formation over homocoupling. nih.gov
Electrocatalytic Nitrogen Reduction: Molecular catalysts, including those based on pyridyl amide frameworks, are being developed for the electrochemical nitrogen reduction reaction (N2RR) as a sustainable alternative to the Haber-Bosch process for ammonia (B1221849) synthesis. nih.gov A tandem catalysis strategy, where a molecular complex is paired with a co-catalyst, has shown promise in facilitating this reaction. nih.gov
Catalysis for Energy and Environmental Applications: Nickel-based bimetallic catalysts are being extensively studied for their applications in energy production and environmental remediation, including catalytic reforming, hydrogenation, and electrocatalysis. rsc.org The composition and morphology of these catalysts are key to their performance. rsc.org
Interdisciplinary Research Integrating Pyridyl Amides in Emerging Fields
The versatile nature of Propionamide, N-2-pyridyl- and its analogs makes them attractive candidates for integration into various interdisciplinary and emerging fields of research.
Future prospects include:
Medicinal Chemistry: Pyridine and its derivatives are prominent scaffolds in medicinal chemistry, with many FDA-approved drugs containing this moiety. rsc.orgnih.gov Future research will continue to explore pyridyl amides as potential therapeutic agents, including their use as inhibitors of T-type calcium channels and their development as anticancer and antimicrobial agents. rsc.orgresearchgate.netnih.gov The development of pyridyl benzamides has shown particular promise in creating potent inhibitors against kinetoplastids like Trypanosoma brucei. acs.org
Materials Science: The ability of pyridyl amides to form ordered structures through hydrogen bonding and coordination with metals makes them valuable building blocks for supramolecular chemistry and materials science. researchgate.net Research into multicomponent cocrystals and supramolecular polymers based on pyridyl amides is an active area. researchgate.net
Antimicrobial Photodynamic Therapy: Metal complexes, including those with N-donor ligands like pyridyl amides, are being investigated as photosensitizers for antimicrobial photodynamic therapy (aPDT). nih.gov This approach uses light to activate a photosensitizer, which then generates reactive oxygen species to kill microbes, offering a potential solution to antimicrobial resistance. nih.gov
Bioconjugation for Cancer Therapy: Transition metal complexes are being conjugated to biomolecules, such as peptides, to improve their targeting and efficacy as cancer therapeutics. mdpi.com The pyridyl amide scaffold could be incorporated into such bioconjugates to enhance their properties. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-2-pyridyl-propionamide derivatives, and how do reaction conditions influence yield?
- Methodology : A two-step approach is commonly employed: (1) Substitution reactions under alkaline conditions using pyridylmethanol derivatives and halogenated nitrobenzene precursors (e.g., 3-chloro-4-fluoronitrobenzene) to form intermediates. (2) Reduction using iron powder under acidic conditions, followed by condensation with cyanoacetic acid. Key factors include pH control during substitution and stoichiometric ratios of the condensing agent .
Q. Which analytical techniques are most reliable for characterizing N-2-pyridyl-propionamide derivatives?
- Methodology : Use a combination of NMR (¹H/¹³C) to confirm pyridyl and propionamide moieties, HPLC for purity assessment (>98%), and melting point analysis (e.g., 71–75°C for structurally similar compounds). Mass spectrometry (HRMS) is critical for verifying molecular weight, especially when halogen substituents (e.g., iodine, chlorine) are present .
Q. What in vitro models are used to evaluate the biological activity of N-2-pyridyl-propionamide derivatives?
- Methodology : Standard cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., hepatocarcinoma, leukemia, breast carcinoma) at concentrations of 10–100 μM. Include positive controls like doxorubicin and account for cell line-specific sensitivity variations. For example, hepatocarcinoma cells often show higher susceptibility due to metabolic uptake differences .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anti-proliferative activity across studies?
- Methodology : Perform meta-analysis of IC₅₀ values, adjusting for variables like assay type (2D vs. 3D cultures), exposure duration (24–72 hr), and serum content in media. For instance, serum proteins (e.g., albumin) may bind to the compound, reducing effective concentrations. Validate findings using orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .
Q. What strategies improve the metabolic stability of N-2-pyridyl-propionamide derivatives without compromising activity?
- Methodology : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism or replace labile ester linkages with amides. Computational modeling (e.g., CYP450 substrate prediction) can guide structural modifications. Experimental validation via liver microsome assays (human/rat) quantifies half-life improvements .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced kinase inhibition?
- Methodology : Map critical pharmacophores using molecular docking (e.g., PyMOL, AutoDock) against kinase domains (e.g., EGFR, VEGFR). Prioritize substitutions at the pyridyl C4 position for steric compatibility. Synthesize and test analogs with methyl, methoxy, or halogens, comparing inhibition constants (Kᵢ) in enzymatic assays .
Q. What safety protocols are essential for handling N-2-pyridyl-propionamide derivatives in labs?
- Methodology : Use fume hoods for synthesis/purification, nitrile gloves, and PPE to prevent dermal exposure. Store compounds in airtight containers under inert gas (argon) to prevent degradation. Emergency procedures should include immediate decontamination with ethanol/water mixtures and access to antidotes (e.g., naloxone for opioid-like side effects in rare cases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
